3-(吡咯啉-3-氧基)-1,2,5-噻二唑盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

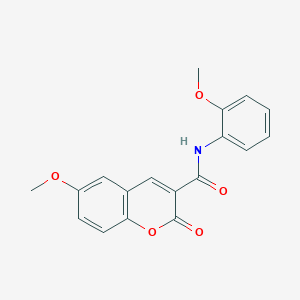

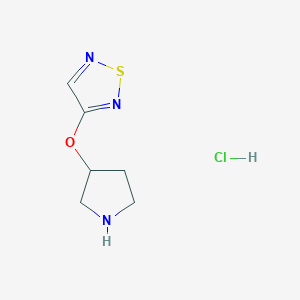

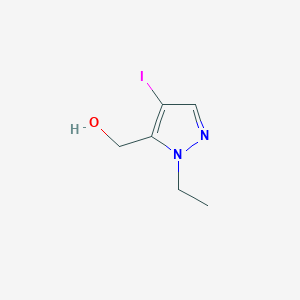

3-(Pyrrolidin-3-yloxy)-1,2,5-thiadiazole hydrochloride is a compound of interest due to its thiadiazole core, a heterocyclic moiety known for its diverse biological activities. Thiadiazoles, including the 1,2,5-thiadiazole structure, are prominent in medicinal chemistry for their electron-accepting properties and potential as building blocks in various chemical reactions (Laurella & Erben, 2016).

Synthesis Analysis

The synthesis of thiadiazole derivatives, including those with pyrrolidin-3-yloxy substituents, often involves multi-step chemical reactions. One common approach for synthesizing thiadiazole derivatives involves cyclization reactions of appropriate precursors. For instance, reactions of hydrazonoyl halides with alkyl carbodithioates can yield thiadiazoles in good yields, showcasing the versatility of these compounds in synthetic chemistry (Abdelhamid & Alkhodshi, 2005).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including 3-(Pyrrolidin-3-yloxy)-1,2,5-thiadiazole hydrochloride, is characterized by the presence of a thiadiazole ring, which significantly influences the compound's electronic and spatial configuration. Studies involving spectroscopic and theoretical data suggest that the structural configuration of thiadiazole derivatives can be quite stable and unique, with intramolecular hydrogen bonding playing a role in their conformational properties (Laurella & Erben, 2016).

Chemical Reactions and Properties

Thiadiazole derivatives engage in various chemical reactions, reflecting their chemical properties. Their reactivity can be attributed to the electron-accepting nature of the thiadiazole ring, making them suitable for donor-acceptor type conjugations in polymer chemistry and other applications. For example, thiadiazoles' ability to act as electron acceptors has been exploited in the development of electrochromic materials (Ming et al., 2015).

科学研究应用

电致变色材料

噻二唑类化合物,包括类似于3-(吡咯啉-3-氧基)-1,2,5-噻二唑盐酸盐的结构,已被研究用于其在电致变色材料开发中的电子受体能力。这些化合物对于创造具有低带隙的快速切换、绿色电致变色聚合物至关重要,表明其在智能窗户、显示器和其他需要颜色变化功能的技术中具有潜在应用(Ming et al., 2015)。这些材料表现出有利的氧化还原活性、稳定性和动力学特性,使它们在未来电致变色设备开发中具有前景。

杀虫应用

噻二唑衍生物的研究还延伸到农业领域,在那里这些化合物被合成并评估其杀虫性能。研究表明,某些基于噻二唑的杂环化合物对农业害虫,如棉铃虫Spodoptera littoralis,表现出显著活性(Fadda et al., 2017)。这为开发新型、有效的杀虫剂打开了途径,可以促进可持续农业实践。

抗菌和抗癌剂

噻二唑的结构框架,包括与3-(吡咯啉-3-氧基)-1,2,5-噻二唑盐酸盐结构相关的化合物,已被用于合成具有良好抗菌和抗癌活性的化合物。这些合成的噻二唑衍生物已显示出对各种微生物菌株和癌细胞系的显著作用,表明它们在开发新的治疗剂方面具有潜力(Swapna et al., 2013)。噻二唑衍生物所具有的广谱生物活性强调了它们在制药研究和药物开发中的重要性。

分子对接研究

对噻二唑衍生物的进一步研究涉及分子对接研究,以探索它们与生物靶标的相互作用。这些研究提供了关于基于噻二唑化合物的潜在作用机制的见解,包括它们与特定蛋白质或酶在疾病途径中的结合亲和力和抑制能力。这一研究方向对于合理设计具有增强疗效和特异性的新型治疗剂至关重要(Abouzied et al., 2022)。

属性

IUPAC Name |

3-pyrrolidin-3-yloxy-1,2,5-thiadiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS.ClH/c1-2-7-3-5(1)10-6-4-8-11-9-6;/h4-5,7H,1-3H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVRVJDKMBZBOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NSN=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4,6-Diketo-2-thioxo-hexahydropyrimidin-5-yl)methyleneamino]-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester](/img/structure/B2486746.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B2486749.png)

![[1-(3,6-Dichloropyridine-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B2486750.png)

![(2E)-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B2486755.png)

![N-{1-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}but-2-ynamide](/img/structure/B2486758.png)

![2-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2486759.png)

![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbutanamide](/img/structure/B2486760.png)